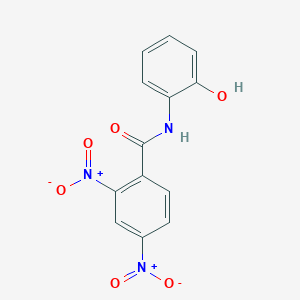![molecular formula C14H13ClN4O B2588880 7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1092278-46-0](/img/structure/B2588880.png)
7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves intricate steps, including cyclization reactions, functional group transformations, and regioselective substitutions. Researchers have developed various synthetic routes, and some studies have reported successful methods for its preparation . For instance, a combination of triazole and pyrimidine moieties is often employed to construct this hybrid compound.
科学的研究の応用
Medicinal Chemistry Applications
Antagonists for the Human A3 Adenosine Receptor : Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives has led to the identification of potent and selective antagonists for the human A3 adenosine receptor (AR). Modifications at various positions on the bicyclic scaffold have resulted in compounds with high affinity and selectivity, notably in derivatives that exhibit significant potential as therapeutic agents in conditions where the A3 AR is implicated (Squarcialupi et al., 2016).
Anti-inflammatory and Anti-cancer Activities : Novel pyrazolo[1,5-a]pyrimidine derivatives synthesized through environmentally benign methods have been evaluated for their anti-inflammatory and anti-cancer activities. These compounds, which involve regioselective synthesis, have shown promising results, suggesting their potential utility in the development of new therapeutic agents (Kaping et al., 2016).
Synthesis Methodologies
Regioselective Synthesis : The regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrates the adaptability of synthetic strategies to produce derivatives with varied substitutions. This approach has facilitated the exploration of chemical space around the pyrazolo[1,5-a]pyrimidine scaffold, expanding the potential applications of these compounds in various fields of research (Drev et al., 2014).
Microwave Assisted Synthesis : The use of microwave-assisted synthesis to produce novel pyrazolone derivatives attached to a pyrimidine moiety highlights the ongoing innovation in synthetic chemistry. This methodology offers advantages such as operational simplicity, short reaction times, and high yields, which are critical for the efficient production of research and therapeutic compounds (Antre et al., 2011).
Biological Activity Exploration
Cytotoxicity Against Cancer Cells : The synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have led to the identification of compounds with in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings contribute to the growing body of knowledge on the potential anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives (Hassan et al., 2014).
Antitumor Agents : Research into polymethoxylated fused pyridine ring systems, including pyrazolo[4,3-d]pyrimidines, has revealed compounds with significant in-vitro antitumor activity. Such studies are essential for the discovery and development of new antitumor agents, offering hope for improved cancer treatments (Rostom et al., 2009).
作用機序
While specific details about its mechanism of action remain to be fully elucidated, preliminary studies suggest that 7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine interacts with cellular targets related to neuroprotection and anti-inflammatory pathways . It likely modulates signaling pathways, protein expression, or enzyme activity to exert its effects.
将来の方向性
: Manzoor, S., Almarghalani, D. A., James, A. W., Raza, M. K., Kausar, T., Nayeem, S. M., Hoda, N., & Shah, Z. A. (2023). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. Pharmaceutical Research, 40(1), 167–185. Link
特性
IUPAC Name |
7-chloro-5-(3-methoxyphenyl)-1,3-dimethylpyrazolo[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-8-11-12(19(2)18-8)13(15)17-14(16-11)9-5-4-6-10(7-9)20-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPYVBFAUJMGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1N=C(N=C2Cl)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate](/img/structure/B2588798.png)

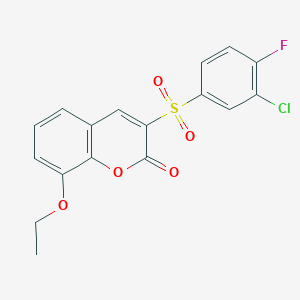
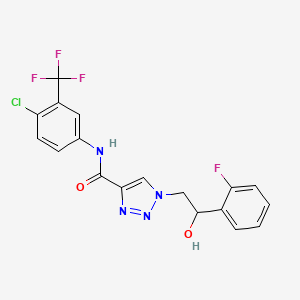
![3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2588802.png)
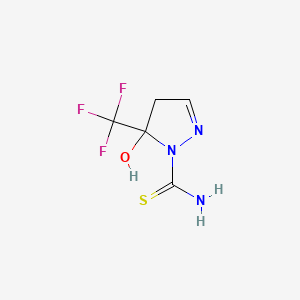
![Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate](/img/structure/B2588807.png)
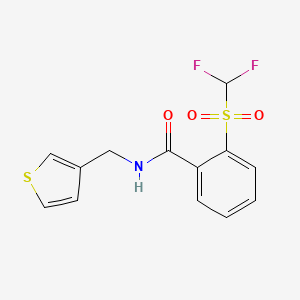
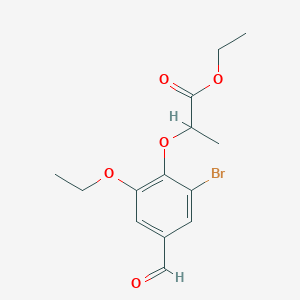
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B2588812.png)

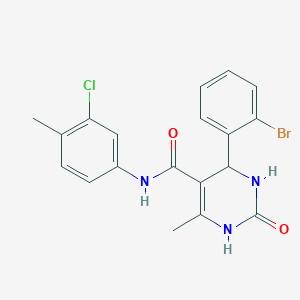
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2588819.png)
